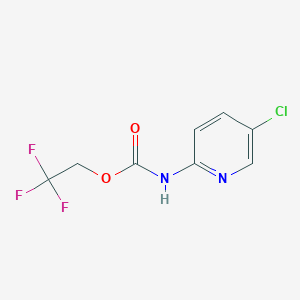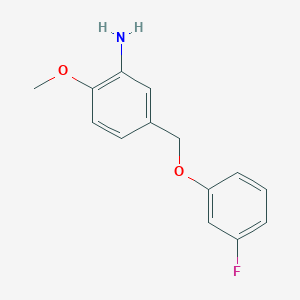
5-(3-氟苯氧甲基)-2-甲氧苯胺
描述
5-(3-Fluorophenoxymethyl)-2-methoxyaniline (FPMA) is an organic compound that belongs to the class of aromatic compounds. It is a monofluoro derivative of phenoxymethyl aniline and is commonly used as a precursor in the synthesis of drugs and other compounds. FPMA has been used in various scientific research applications, such as in the synthesis of drugs, in the study of enzyme inhibition, and in the study of biochemical and physiological effects of drugs.
科学研究应用
阿尔茨海默病中的5-羟色胺1A受体
一项研究利用选择性5-羟色胺1A(5-HT(1A))分子成像探针来量化阿尔茨海默病患者大脑中的5-HT(1A)受体密度。这项研究展示了氟苯氧甲基甲氧苯胺衍生物在开发用于神经疾病成像探针中的应用(Kepe et al., 2006)。
药物输送系统
甲氧基修饰的高岭土已被用作抗癌药物5-氟尿嘧啶(5FU)的新型载体,展示了甲氧苯胺衍生物在设计用于控制释放的药物输送系统中的应用,这对于类似5-(3-氟苯氧甲基)-2-甲氧苯胺的化合物可能是相关的(Tan et al., 2017)。
环境毒性评估
使用高分辨率1H核磁共振(NMR)光谱评估了各种氟苯胺化合物的毒性,包括2-氟-4-甲基苯胺,表明这类化合物在环境毒理学中的重要性(Bundy等,2002)。
药理片段的合成
关于5-(乙砜基)-2-甲氧苯胺的合成研究,这是与查询化合物结构相关的化合物,突出了它作为各种抑制剂中的关键片段的作用,展示了甲氧苯胺衍生物在药理学中的化学合成应用(Murár等,2013)。
用于pH感应的荧光化合物
一项关于5-甲氧基-2-(2-, 3-或4-吡啶基)噻唑类化合物的合成和光物理性质的研究,这些化合物与查询化合物具有结构相似性,揭示了它们作为荧光pH传感器的潜力,表明甲氧衍生物在开发荧光标记物中的相关性(Zheng et al., 2006)。
安全和危害
作用机制
Target of Action
The primary target of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline is the enzyme Lanosterol synthase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
It is known to interact with its target, lanosterol synthase, and potentially inhibit its activity . This interaction could lead to changes in the biosynthesis of sterols, affecting the structure and function of cell membranes.
Biochemical Pathways
The compound affects the sterol biosynthesis pathway by interacting with Lanosterol synthase . The downstream effects of this interaction could include alterations in cell membrane structure and function, potentially affecting various cellular processes.
Result of Action
The molecular and cellular effects of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline’s action would likely be related to its impact on sterol biosynthesis. By inhibiting Lanosterol synthase, the compound could alter the composition of cell membranes, potentially affecting various cellular functions .
生化分析
Cellular Effects
The effects of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, 5-(3-Fluorophenoxymethyl)-2-methoxyaniline can alter gene expression patterns, leading to changes in the production of various proteins and enzymes that are essential for cellular function.
Molecular Mechanism
At the molecular level, 5-(3-Fluorophenoxymethyl)-2-methoxyaniline exerts its effects through several mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . Additionally, 5-(3-Fluorophenoxymethyl)-2-methoxyaniline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 5-(3-Fluorophenoxymethyl)-2-methoxyaniline has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
The effects of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. For example, high doses of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline have been associated with increased oxidative stress and inflammation in animal models . Additionally, toxic or adverse effects may be observed at very high doses, including damage to cellular structures and impaired organ function.
Metabolic Pathways
5-(3-Fluorophenoxymethyl)-2-methoxyaniline is involved in several metabolic pathways, including those related to oxidative metabolism and detoxification. This compound can interact with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various xenobiotics. These interactions can lead to changes in metabolic flux and metabolite levels, potentially affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it may accumulate in certain cellular compartments depending on its affinity for specific binding proteins. The distribution of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the localization of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
属性
IUPAC Name |
5-[(3-fluorophenoxy)methyl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-17-14-6-5-10(7-13(14)16)9-18-12-4-2-3-11(15)8-12/h2-8H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOECXWAJHCDUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



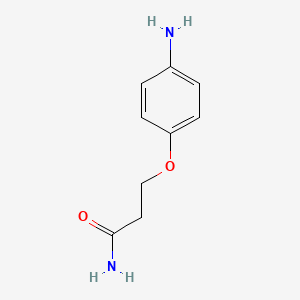


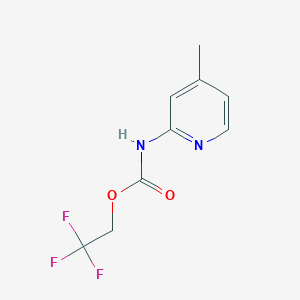


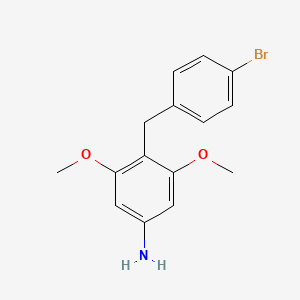

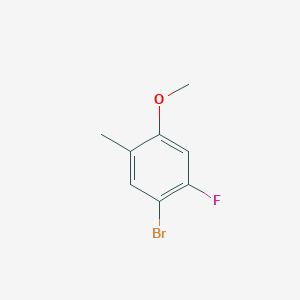
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
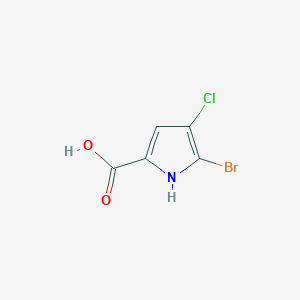
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
